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Compound of Interest

Compound Name: 6-Chloro-4-fluoro-1H-indole

Cat. No.: B1592884 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-fluoro-1H-
indole

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Chloro-4-fluoro-1H-indole is a halogenated indole derivative of significant interest in

medicinal chemistry and materials science. The strategic placement of chloro and fluoro

substituents on the indole scaffold can profoundly influence its electronic properties,

lipophilicity, metabolic stability, and binding interactions with biological targets. This guide

provides a comprehensive overview of the known and predicted physicochemical properties of

6-Chloro-4-fluoro-1H-indole, offering a foundational resource for researchers engaged in its

synthesis, characterization, and application. The narrative integrates theoretical principles with

practical experimental considerations, reflecting a commitment to scientific integrity and

actionable insights.

Molecular Identity and Structure
The unique arrangement of atoms in 6-Chloro-4-fluoro-1H-indole dictates its fundamental

chemical and physical behaviors. Understanding its structure is the first step in predicting its

reactivity and potential applications.
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CAS Number: 885520-88-7[1][2][3][4][5]

Molecular Formula: C₈H₅ClFN[1][3][6][7]

Molecular Weight: 169.58 g/mol [1][6]

SMILES: FC1=CC(Cl)=CC2=C1C=CN2[3][8][9]

InChI Key: AXUAWQLKXCWJDV-UHFFFAOYSA-N[6]

The indole core is a bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole

ring. The electronic nature of the indole ring system, coupled with the electron-withdrawing

effects of the chlorine and fluorine atoms at positions 6 and 4 respectively, creates a molecule

with distinct electronic and steric properties that are critical for its interaction with biological

systems and its utility in organic synthesis.

Physicochemical Properties: A Tabulated Summary
Quantitative data provides a clear and concise understanding of a compound's behavior. The

following table summarizes the key physicochemical properties of 6-Chloro-4-fluoro-1H-
indole. It is important to note that while some data is available from commercial suppliers,

other parameters are predicted or inferred from related structures due to a lack of published

experimental data for this specific isomer.

Property Value Source/Comment

Physical State Solid [6]

Boiling Point 289.5 ± 20.0 °C at 760 mmHg [1]

Purity Typically ≥97% [1][3][8]

Note: Experimental data for properties such as melting point, solubility, pKa, and logP for 6-
Chloro-4-fluoro-1H-indole are not readily available in the public domain. The values for

related isomers, such as 6-chloro-7-fluoro-1H-indole (Melting Point: 42 °C; Predicted pKa:

14.65 ± 0.30), should be used with caution as positional isomerism can significantly alter these

properties.[10]
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Spectroscopic and Analytical Characterization
The unambiguous identification of 6-Chloro-4-fluoro-1H-indole relies on a combination of

spectroscopic techniques. While specific spectra for this compound are often proprietary, this

section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 6-Chloro-4-fluoro-1H-indole, both ¹H and ¹³C NMR would provide critical

information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the

aromatic protons on the indole ring system. The chemical shifts and coupling constants

would be influenced by the positions of the chloro and fluoro substituents.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon

environments. The carbons directly attached to the halogen atoms would exhibit

characteristic chemical shifts.

¹⁹F NMR: This technique is essential for confirming the presence and environment of the

fluorine atom.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues about its structure.

Expected Molecular Ion Peak: For 6-Chloro-4-fluoro-1H-indole (C₈H₅ClFN), the mass

spectrum should show a molecular ion peak (M⁺) at m/z 169.58. The isotopic pattern of

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Chloro-4-fluoro-1H-indole would be expected to show characteristic absorption

bands for:
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N-H stretching: A peak in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H

bond.

C-H aromatic stretching: Peaks typically found around 3000-3100 cm⁻¹.

C=C aromatic stretching: Absorptions in the 1400-1600 cm⁻¹ region.

C-F and C-Cl stretching: These would appear in the fingerprint region, typically below 1400

cm⁻¹.

Experimental Protocols for Physicochemical
Characterization
To ensure data integrity and reproducibility, standardized protocols are essential. The following

outlines the methodologies for determining key physicochemical properties.

Workflow for Physicochemical Property Determination
Caption: Workflow for determining key physicochemical properties.

Step-by-Step Protocol for Melting Point Determination
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

Heating: The sample is heated at a slow, controlled rate.

Observation: The temperature at which the solid begins to melt and the temperature at which

it becomes completely liquid are recorded as the melting range. A narrow melting range is

indicative of high purity.

Step-by-Step Protocol for Solubility Determination
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO,

dichloromethane) are chosen.
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Sample Addition: A known mass of 6-Chloro-4-fluoro-1H-indole is added to a known

volume of each solvent.

Equilibration: The mixtures are agitated (e.g., shaken or stirred) at a constant temperature

until equilibrium is reached.

Analysis: The concentration of the dissolved compound in the supernatant is determined,

typically by UV-Vis spectroscopy or HPLC.

Reactivity and Stability
The reactivity of 6-Chloro-4-fluoro-1H-indole is governed by the indole nucleus and the

influence of the halogen substituents.

Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack,

primarily at the C3 position. The electron-withdrawing nature of the halogens may deactivate

the ring towards this type of reaction compared to unsubstituted indole.

N-H Acidity: The proton on the nitrogen is weakly acidic and can be removed by a strong

base, allowing for N-alkylation or N-acylation reactions.

Stability: Halogenated aromatic compounds are generally stable under normal laboratory

conditions. However, they may be sensitive to light and strong oxidizing or reducing agents.

Stability studies under various conditions (e.g., temperature, pH, light exposure) are crucial

for drug development.

Biological and Toxicological Considerations
While specific biological activity data for 6-Chloro-4-fluoro-1H-indole is not widely published,

the indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a

multitude of bioactive compounds.

Potential Applications: Derivatives of indole are known to exhibit a wide range of biological

activities, including anticancer, antiviral, and antimicrobial properties.[11][12] The introduction

of chloro and fluoro groups can enhance these activities or modulate the pharmacokinetic

profile of the molecule.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1592884?utm_src=pdf-body
https://www.benchchem.com/product/b1592884?utm_src=pdf-body
https://www.benchchem.com/product/b1592884?utm_src=pdf-body
https://www.smolecule.com/products/s1959535
https://digital.car.chula.ac.th/cgi/viewcontent.cgi?article=2567&context=tjps
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Biological_Activities_of_5_Fluoroindole_and_5_Chloro_Indole_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicology: No specific toxicological data for 6-Chloro-4-fluoro-1H-indole is readily

available. However, as with any novel chemical entity, it should be handled with appropriate

safety precautions. General toxicological profiles of fluoro-organic compounds suggest that

their biological effects can be highly structure-dependent.[14]

Conclusion
6-Chloro-4-fluoro-1H-indole represents a valuable building block for the synthesis of novel

compounds with potential applications in drug discovery and materials science. This guide has

provided a comprehensive overview of its physicochemical properties, analytical

characterization, and potential reactivity. While there are gaps in the publicly available

experimental data for this specific isomer, the information presented herein, drawn from reliable

sources and established chemical principles, serves as a critical resource for researchers. The

experimental protocols and theoretical considerations outlined are intended to empower

scientists to confidently work with and further investigate this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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